molecular formula C18H17N3O B2504144 (E)-3-苯基-1-((5R,8S)-6,7,8,9-四氢-5H-5,8-亚胺环庚并[d]嘧啶-10-基)丙-2-烯-1-酮 CAS No. 1904636-57-2

(E)-3-苯基-1-((5R,8S)-6,7,8,9-四氢-5H-5,8-亚胺环庚并[d]嘧啶-10-基)丙-2-烯-1-酮

货号: B2504144
CAS 编号: 1904636-57-2
分子量: 291.354
InChI 键: JSJAEUBHVXLYDZ-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症研究和靶向激酶抑制

该化合物的结构表明它可能作为激酶抑制剂。最近的研究探索了它作为多靶点激酶抑制剂的潜力。具体而言,该化合物的卤代衍生物,如 5k,已显示出对各种癌细胞系有希望的细胞毒作用。值得注意的是,5k 对 EGFR、Her2、VEGFR2 和 CDK2 等酶表现出显着活性,其 IC50 值与著名的 TKI 舒尼替尼相当。 机制研究表明 5k 在 HepG2 细胞中诱导细胞周期阻滞和凋亡,使其成为癌症治疗进一步开发的候选药物 .

免疫调节和紫锥菊研究

有趣的是,该化合物的结构类似于在紫锥菊制剂中发现的某些酰胺。酰胺在紫锥菊提取物的免疫调节作用中起着至关重要的作用。虽然对这种特定化合物的研究有限,但了解其在组织中的分布以及跨血脑屏障 (BBB) 的转运可以阐明其潜在的免疫调节特性。 需要进一步研究以探索其与免疫受体和细胞因子的相互作用 .

作用机制

Target of Action

The primary targets of this compound, also known as Ritlecitinib , are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.

Mode of Action

Ritlecitinib binds covalently to Cys-909 of JAK3 , a site where other JAK isoforms have a serine residue . This makes Ritlecitinib a highly selective and irreversible JAK3 inhibitor . Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family . The dual activity of Ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling as well as the cytolytic activity of T cells .

Biochemical Pathways

The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases .

Pharmacokinetics

Ritlecitinib exhibits good oral bioavailability . It is rapidly absorbed and distributed throughout the body, including the liver and various regions of the brain . The systemic half-life of Ritlecitinib is approximately 2 hours .

Result of Action

The molecular and cellular effects of Ritlecitinib’s action include a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation and function of T cells . These effects can lead to a decrease in inflammation and tissue damage associated with various autoimmune diseases .

生物活性

The compound (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological effects.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N2O\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer properties of various chalcone derivatives, including compounds similar to the one . Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and others.

Key Findings:

  • Cytotoxic Effects : In vitro studies demonstrated that derivatives of chalcones possess high cytotoxic activity against MCF-7 cells, surpassing the efficacy of standard chemotherapeutic agents like Tamoxifen .
  • Mechanism of Action : The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . Studies indicate that certain structural motifs within chalcones can enhance antibacterial activity against various strains.

Research Insights:

  • Inhibition of Bacterial Growth : Compounds structurally related to (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one have shown promising results against Gram-positive and Gram-negative bacteria .
  • Potential Applications : The antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Data Tables

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-710
AntibacterialE. coli25
AntibacterialS. aureus15

Case Studies

  • Case Study 1 : A study involving a series of chalcone derivatives reported significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for traditional treatments. The study emphasized structural modifications leading to enhanced activity .
  • Case Study 2 : Another investigation focused on the antibacterial properties of a related compound demonstrated effective inhibition against S. aureus and E. coli with minimal cytotoxicity to human cell lines .

属性

IUPAC Name

(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJAEUBHVXLYDZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。